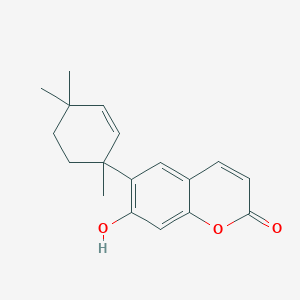
7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:
Aldol Condensation: Using aldehydes and ketones as starting materials.
Cyclization Reactions: Forming the benzopyran ring structure through intramolecular cyclization.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions may occur at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine
Therapeutic Potential: Studied for its potential therapeutic applications in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative with similar structural features.
Flavonoids: A class of compounds with a benzopyran core, known for their diverse biological activities.
Uniqueness
7-Hydroxy-6-(1,4,4-trimethyl-2-cyclohexen-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.
Propiedades
Fórmula molecular |
C18H20O3 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
7-hydroxy-6-(1,4,4-trimethylcyclohex-2-en-1-yl)chromen-2-one |
InChI |
InChI=1S/C18H20O3/c1-17(2)6-8-18(3,9-7-17)13-10-12-4-5-16(20)21-15(12)11-14(13)19/h4-6,8,10-11,19H,7,9H2,1-3H3 |
Clave InChI |
TZIJCRYUQXPGEI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C=C1)(C)C2=C(C=C3C(=C2)C=CC(=O)O3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
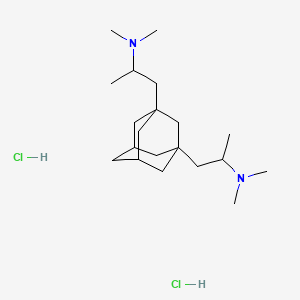
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)

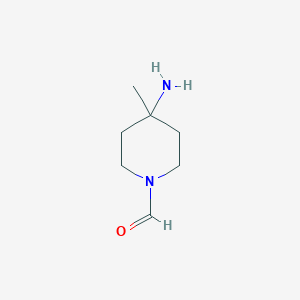
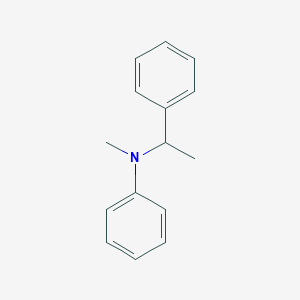
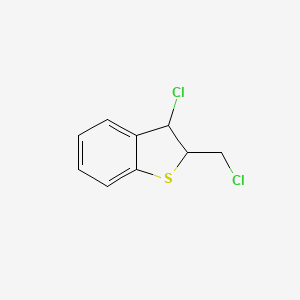
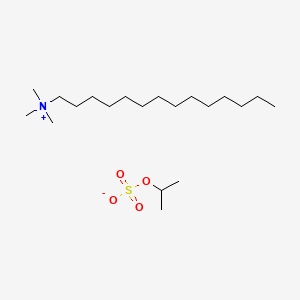
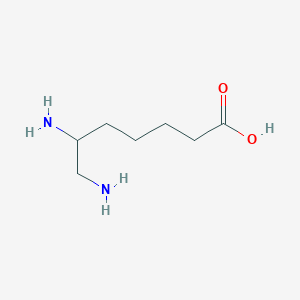
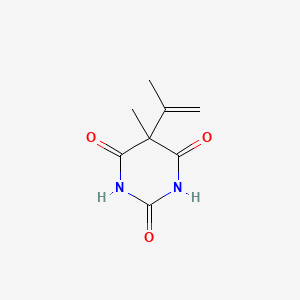

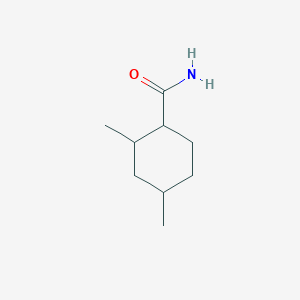
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
